molecular formula C8H12N2O B098001 2-(3-Hydroxypropyl)aminopyridine CAS No. 19068-80-5

2-(3-Hydroxypropyl)aminopyridine

Cat. No.: B098001
CAS No.: 19068-80-5
M. Wt: 152.19 g/mol
InChI Key: QTTQBQLTBUGHCD-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .

Dosage Effects in Animal Models

Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Aminopyridines are known to participate in various metabolic processes .

Transport and Distribution

It is known that aminopyridines can cross the blood-brain barrier more readily .

Subcellular Localization

Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .

Biological Activity

2-(3-Hydroxypropyl)aminopyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a hydroxypropyl amino group. Its chemical structure can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes, which can be beneficial in treating conditions like Alzheimer's disease. For instance, it may inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
  • Metal Chelation : The compound's structure allows it to act as a metal chelator, which is significant in neurodegenerative disease contexts where metal ions play a role in pathology .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which contributes to its neuroprotective effects. It scavenges free radicals and reduces oxidative damage in cellular models .
  • Cytotoxicity Assessments : Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

Case Study 1: Alzheimer’s Disease Model

In a study involving a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function compared to control groups. The compound reduced amyloid-beta plaque formation and increased levels of acetylcholine in the brain, supporting its role as a potential therapeutic agent .

Case Study 2: Cancer Cell Lines

Another study assessed the impact of this compound on human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests its utility as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
NeuroprotectionReduced oxidative stress in neuronal cells
Antioxidant ActivityScavenging free radicals
CytotoxicitySelective toxicity towards cancer cells

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of 2-(3-Hydroxypropyl)aminopyridine in treating neurological conditions such as multiple sclerosis (MS) and other neurodegenerative diseases. Similar compounds, such as 4-aminopyridine, have shown efficacy in improving nerve conduction and restoring function in demyelinated axons .

Mechanism of Action:

  • Potassium Channel Blockade: The compound may act as a selective potassium channel blocker, reducing current leakage in damaged nerves, thereby improving conduction velocity .
  • Neuroprotection: It could provide neuroprotective effects by enhancing neuronal survival and function under pathological conditions.

Cancer Therapy

The compound's structural analogs have been evaluated for their anti-cancer properties, particularly against glioblastoma—a highly aggressive brain tumor. Research indicates that modifications to the pyridine structure can enhance cytotoxicity and BBB penetration .

Case Study:

  • A study on pyridine variants demonstrated that certain derivatives exhibited significant glioblastoma cell death through mechanisms involving ATP depletion and activation of autophagy pathways . The effectiveness was measured using IC50 values, which indicated promising candidates for further development.

Table 1: Pharmacological Properties of this compound Derivatives

Compound NameIC50 (µM)BBB PenetrationWater SolubilityCardiotoxicity
This compoundTBDHighModerateLow
HR670.59ModerateHighLow
HR681.17HighModerateLow

Note: TBD = To Be Determined; HR67 and HR68 are structural analogs evaluated for their properties.

Insights from Case Studies

A notable study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, for their potential as anti-glioblastoma agents. The findings suggested that modifications leading to increased lipophilicity and lower polarizability enhanced BBB penetration and therapeutic efficacy .

Properties

IUPAC Name

3-(pyridin-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTQBQLTBUGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464994
Record name 2-(3-Hydroxypropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19068-80-5
Record name 2-(3-Hydroxypropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge 2-chloropyridine (1.0 equiv) and 3-aminopropan-1-ol (2.2 equiv, 1.5 volumes, 1.5 wt equiv) and mix thoroughly. Purge oxygen from the system by applying vacuum (ca −10 psi) to the system and backfilling with nitrogen three times. Heat the solution to 150° C. and hold for 13-16 h under a nitrogen atmosphere. The light yellow to yellow reaction mixture is then cooled to 18-23° C. and water (1.0 volume, 1.0 wt equiv) is added. Extract the mixture three times with i-PrOAc (3×5.0 volumes, 3×4.4 wt equiv). Combine the organic extracts and wash with water (0.5 volumes, 0.5 wt equiv). Concentrate the i-PrOAc solution in vacuo to minimum stir. Tert-butyl methyl ether (5.0 volumes, 3.7 wt equiv) is used to dissolve the residual oil. Add seed crystals (0.1 wt %) of the pure product and hold at 18-23 for 5 h. Cool the mixture to 0-5° C. and hold for 1-2 h. Isolate the crystalline product by filtration and wash twice with tent-butyl methyl ether (2×2 volumes, 2×1.5 wt equiv) at 5-10° C. Dry 3-(2-pyridinylamino)-1-propanol at 25-30° C. under reduced pressure. Percent yield range observed: 60-70%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-(3-hydroxypropyl)aminopyridine N-oxide (3.0 g, 17.9 mmol), as prepared in the preceding step, cyclohexene (10 ML, 100 mmol), and 10% palladium(0) on carbon (300 mg) in ethanol (50 mL) was heated to reflux. After two days, the reaction mixture was cooled. The catalyst was removed by filtration through Celite and the filtrate was concentrated. The residue was purified by flash column chromatography (silica gel, 5% methanol in methylene chloride) to give the title compound as a colorless oil (2.4 g, 88%). 1H-NMR (400 MHz, CDCl3) δ 8.02 (d, J=5.0 Hz, 1H), 7.37 (t, J=7.8 Hz, 1H), 6.54 (d, J=6.0 Hz, 1H), 6.39 (t, J=8.0 Hz, 1H), 4.69 (br s, 2H), 3.65 (t, J=5.5 Hz, 2H), 3.53 (q, J=5.9 Hz, 2H), 1.77 (t, J=5.6 Hz, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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